
1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-Chloropyridine, involves the direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Chemical Reactions Analysis
While specific reactions involving “1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate” are not available, chloropyridines are generally used as intermediates in many chemical reactions . They can react with nucleophiles to generate pyridine derivatives substituted at various positions on the heterocycle .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces novel imidazo[1,2-a]pyridine derivatives. Among these, certain compounds have demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and safety assessments related to mercury pollution (Shao et al., 2011).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, have been reported. These compounds are analyzed through various spectroscopic methods and theoretical calculations, providing insights into their stability and potential applications in developing novel compounds with targeted properties (Shen et al., 2012).
Corrosion Inhibition of Steel
Studies have demonstrated the effectiveness of certain pyridine derivatives in the corrosion inhibition of steel in sulfuric acid solutions. These compounds act as mixed inhibitors, reducing corrosion rates significantly, which is of great importance in industrial applications to enhance the longevity and durability of steel structures and components (Bouklah et al., 2005).
Coordination Polymers and Magnetic Properties
The synthesis of coordination polymers using pyridine derivatives has been explored, revealing diverse structural types and magnetic properties. These studies contribute to the understanding of molecular magnetism and the development of materials with specific magnetic behaviors, which can be applied in data storage, sensors, and other advanced technologies (Arora et al., 2009).
Antimicrobial and Anticancer Activities
Research into pyridine derivatives has also uncovered compounds with significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents, offering potential treatment options for various infections and cancers. The studies highlight the importance of continued investigation into the biological activities of pyridine derivatives (Abdel-megeed et al., 2012).
properties
IUPAC Name |
1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVGYSDWYRFPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)
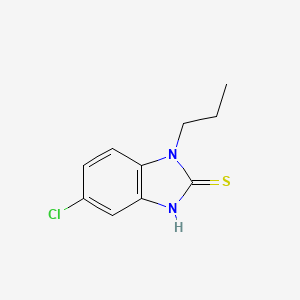
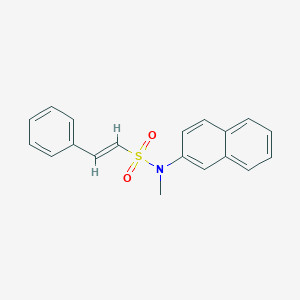
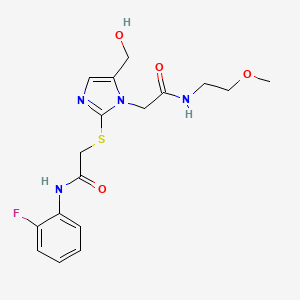
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
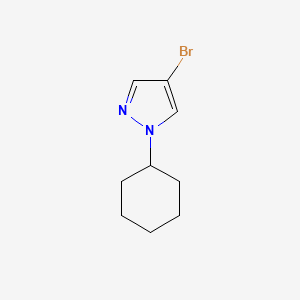
![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)
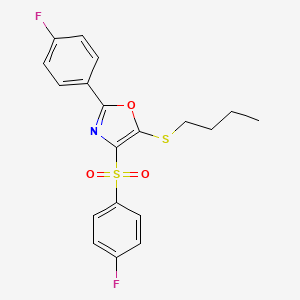
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)
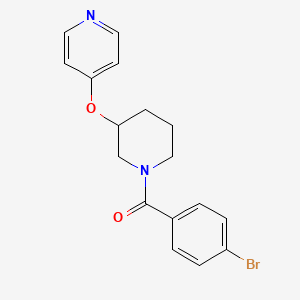
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2631594.png)